![molecular formula C10H20N4 B11734553 [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a dimethylaminoethyl group and an ethyl-pyrazolylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, reduction reactions produce amines, and substitution reactions result in the formation of new substituted derivatives .
科学研究应用
Chemistry
In chemistry, [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in various organic transformations .
Biology
Its structural features make it a suitable candidate for the development of bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of drugs targeting specific biological pathways .
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of polymers, coatings, and other advanced materials .
作用机制
The mechanism of action of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine: Similar in structure but with different substituents on the pyrazole ring.
1-[(dimethylamino)methyl]cyclopropylmethanol: Contains a cyclopropyl group instead of a pyrazole ring.
2-(dimethylamino)ethoxy ethanol: Features an ethoxy group instead of a pyrazole ring.
Uniqueness
The uniqueness of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H20N4 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
N-[(1-ethylpyrazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H20N4/c1-4-14-7-5-10(12-14)9-11-6-8-13(2)3/h5,7,11H,4,6,8-9H2,1-3H3 |
InChI 键 |
UXFSQLXETSNVLV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=N1)CNCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734480.png)
![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)
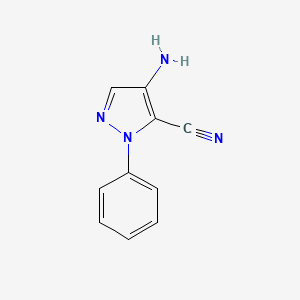
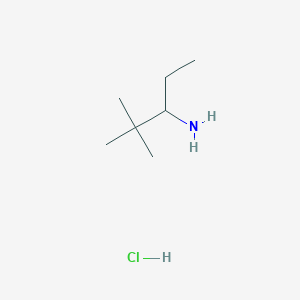
![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)
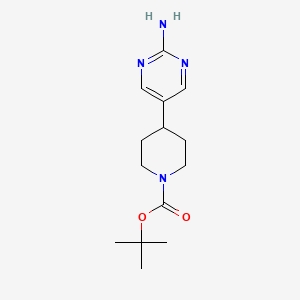
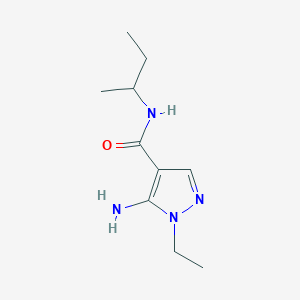
![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
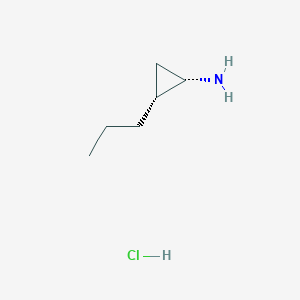
![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
